molecular formula C24H18N2O6 B2586486 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide CAS No. 888459-25-4

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2586486
M. Wt: 430.416
InChI Key: PZHOBTSTTQDBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide, also known as BDBMC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BDBMC is a benzofuran derivative that is structurally similar to the hallucinogenic drug MDMA. However, BDBMC does not have the same psychoactive effects as MDMA and is instead being studied for its potential therapeutic benefits.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Novel derivatives, including those related to N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide, have been synthesized for their potential anti-inflammatory and analgesic properties. Research conducted by Abu‐Hashem et al. (2020) on benzodifuranyl derivatives demonstrates significant anti-inflammatory and analgesic activities, highlighting their utility as cyclooxygenase inhibitors with high COX-2 selectivity indices, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antipsychotic Potential

The synthesis and antidopaminergic properties of certain benzamide derivatives have been explored for their antipsychotic potentials. Högberg et al. (1990) discussed the synthesis of compounds related to N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide, noting their potent and selective inhibition of hyperactivity components, indicative of low extrapyramidal side effects in antipsychotically effective doses (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Serotonin-3 (5-HT3) Receptor Antagonism

Kuroita, Sakamori, and Kawakita (1996) investigated the serotonin-3 (5-HT3) receptor binding affinity of 3-substituted 5-chloro-2-methoxybenzamides, revealing a structural modification that led to more potent 5-HT3 receptor antagonistic activity compared to existing antagonists. This suggests the potential of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide derivatives in modulating serotonin receptors (Kuroita, Sakamori, & Kawakita, 1996).

Toxicological Evaluation and Metabolic Insights

The toxicological evaluation and metabolism of related N-alkyl benzamide umami flavour compounds have been assessed to determine their safety for use in food and beverage applications. Karanewsky et al. (2016) conducted comprehensive studies revealing rapid oxidative metabolism and non-mutagenic properties, supporting their potential safe use (Karanewsky, Arthur, Liu, Chi, & Ida, 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O6/c1-29-16-9-6-14(7-10-16)23(27)26-21-17-4-2-3-5-18(17)32-22(21)24(28)25-15-8-11-19-20(12-15)31-13-30-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHOBTSTTQDBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide

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